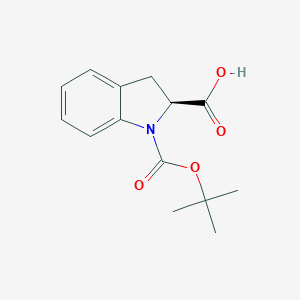

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a chemical compound that belongs to the class of indoline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373160 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144069-67-0 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Overview

This method, described in US7196204B2 , resolves racemic indoline-2-carboxylic acid using a chiral amine. Key steps include:

-

Reaction of racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine to form diastereomeric salts.

-

Selective crystallization of the (S)-enantiomer salt.

-

Acid hydrolysis to liberate (S)-indoline-2-carboxylic acid.

-

Boc protection using di-tert-butyl dicarbonate (Boc₂O) in basic conditions.

Reaction Scheme:

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Chiral amine | (R)-α-methylbenzylamine |

| Solvent | Isopropanol/water mixture |

| Yield (per cycle) | 50–70% over 2–6 cycles |

| Enantiomeric excess (ee) | >99.5% |

| Purity | 98% (HPLC) |

Advantages : High enantioselectivity; scalable for industrial production.

Limitations : Multi-step crystallization reduces overall yield.

Asymmetric Hydrogenation of Indole Derivatives

Process Overview

CN102060745A discloses a route starting from indole-2-carboxylic acid:

-

Acylation : Indole-2-carboxylic acid is acylated with acetic anhydride.

-

Hydrogenation : Palladium-catalyzed hydrogenation under high pressure (1.0–2.0 MPa) yields (S)-indoline-2-carboxylic acid.

-

Boc Protection : Reaction with Boc₂O in ethanol.

Reaction Scheme:

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | 5% Pd/C |

| Pressure | 1.0–2.0 MPa |

| Temperature | 45–55°C |

| Total yield | 25% |

| ee | >99% |

Advantages : Direct access to enantiopure product; avoids resolution steps.

Limitations : Requires high-pressure equipment; moderate yield.

Cobalt-Catalyzed Carbene Insertion

Process Overview

A radical-mediated method from PMC5915749 utilizes cobalt(III)-carbene intermediates:

-

Diazo Formation : o-Aminobenzylidine N-tosylhydrazone is converted to a diazo compound.

-

Cobalt Catalysis : [Co(TPP)] catalyzes intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization.

-

Boc Protection : Post-cyclization Boc protection.

Reaction Scheme:

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | [Co(TPP)] |

| Solvent | Benzene |

| Temperature | 60°C |

| Yield | 60–70% |

Advantages : Novel radical mechanism; avoids chiral auxiliaries.

Limitations : Limited substrate scope; specialized catalyst required.

Enzymatic Resolution

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Enzyme | Candida antarctica lipase B |

| Solvent | Phosphate buffer (pH 7.0) |

| ee | >98% |

Advantages : Green chemistry; high selectivity.

Limitations : Requires optimization of enzyme-substrate pairing.

Solid-Phase Peptide Synthesis (SPPS)

Process Overview

Chem-Impex highlights Boc-protected indoline-2-carboxylic acid as a building block in SPPS:

-

Resin Loading : Indoline-2-carboxylic acid is loaded onto Wang resin.

-

Boc Protection : On-resin Boc protection.

-

Cleavage : TFA-mediated cleavage yields Boc-indoline-2-carboxylic acid.

Reaction Scheme:

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Resin | Wang resin |

| Deprotection agent | Trifluoroacetic acid (TFA) |

| Yield | 80–90% |

Advantages : Ideal for peptide synthesis; high purity.

Limitations : Limited to small-scale applications.

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Chiral Resolution | 50–70% | >99.5% | High | Moderate |

| Asymmetric Hydrogenation | 25% | >99% | Moderate | High |

| Cobalt Catalysis | 60–70% | N/A | Low | High |

| Enzymatic Resolution | 40–60% | >98% | Moderate | Low |

| SPPS | 80–90% | N/A | Low | Very High |

Industrial-Scale Considerations

-

US4535168A describes a tin-complex intermediate for indoline-2-carboxylic acid ethyl ester, which is hydrolyzed to the free acid. This method achieves 70% yield but requires heavy metal removal.

-

CN116606238A uses microwave-assisted nitration for Boc-protected indoles, reducing reaction times from hours to minutes.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the indoline ring.

Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives or reduced to form tetrahydroindoline derivatives.

Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling: Peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used.

Major Products Formed

The major products formed from these reactions include deprotected indoline-2-carboxylic acid, indole derivatives, tetrahydroindoline derivatives, and various peptide conjugates.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Boc-indoline-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules and natural products. Its structure allows for the introduction of various functional groups, facilitating the construction of diverse chemical entities. This property is particularly valuable in organic chemistry where the creation of intricate molecular architectures is often required .

Peptide Synthesis

The compound is employed in peptide coupling reactions, where it acts as a protected amino acid. The sterically hindered tert-butoxycarbonyl group enhances the selectivity and yield of peptide synthesis, making it a preferred choice for researchers developing peptide-based therapeutics .

Biological Applications

Peptide-Based Probes and Inhibitors

In biological research, Boc-indoline-2-carboxylic acid is utilized in the preparation of peptide-based probes and inhibitors. These compounds are essential for studying various biological processes, including enzyme activity and protein interactions. The ability to modify the indoline structure allows for tailored interactions with specific biological targets .

Antitubercular Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including Boc-indoline-2-carboxylic acid, in combating multidrug-resistant tuberculosis (MDR-TB). For instance, certain derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis with minimal cytotoxicity to healthy cells, indicating their potential as novel therapeutic agents .

Pharmaceutical Development

Intermediate in Drug Synthesis

Boc-indoline-2-carboxylic acid is a vital intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and other diseases. The compound's ability to form stable linkages with different pharmacophores enhances its utility in drug design .

HIV-1 Integrase Inhibitors

Research has also indicated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase. Modifications to the Boc-protected structure have led to compounds with improved inhibitory effects against integrase, showcasing the compound's relevance in antiviral drug development .

Industrial Applications

Material Science

In industry, Boc-indoline-2-carboxylic acid finds applications in developing specialty chemicals and materials. Its unique properties contribute to creating polymers and coatings with enhanced performance characteristics suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

- (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxamide

- (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylate

- (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxaldehyde

Uniqueness

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is unique due to its specific structure, which combines the indoline ring with a Boc-protected nitrogen and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the Boc group provides chemoselectivity, enabling selective reactions at other functional groups while protecting the nitrogen atom.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a derivative of indoline-2-carboxylic acid, features a tert-butoxycarbonyl (Boc) protective group. This modification enhances its stability and solubility, which are critical for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds related to indoline-2-carboxylic acids have been reported to inhibit various enzymes, including those involved in viral replication and cancer cell proliferation. For example, analogs have shown effectiveness against neurotropic alphaviruses by inhibiting their replication in vitro and in vivo .

- Modulation of Cellular Pathways : The compound may influence critical signaling pathways within cells, potentially affecting cell survival and apoptosis. This modulation is crucial for developing therapies targeting cancer and neurodegenerative diseases.

- Interaction with Receptors : Indole derivatives have been noted for their ability to bind selectively to various receptors, including those involved in neurotransmission and inflammation .

Antiviral Activity

Research indicates that indole derivatives can inhibit the replication of viruses such as the western equine encephalitis virus (WEEV). A study demonstrated that certain analogs derived from indole-2-carboxamides exhibited a tenfold increase in potency compared to earlier compounds in WEEV replicon assays .

Anticancer Potential

Indoline derivatives have been evaluated for their anticancer properties. For instance, compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. In one study, modifications at the N1-indole position led to enhanced activity against breast cancer cells while maintaining a favorable safety profile .

Case Study 1: Neuroprotective Effects

In preclinical studies involving models of neurodegeneration, indoline derivatives demonstrated protective effects against neuronal cell death induced by toxic agents. These findings suggest potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds revealed promising activity against multidrug-resistant strains of bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL against Staphylococcus aureus .

Data Summary

Q & A

Q. What are the standard synthetic routes for (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential functional group protection and coupling reactions. Key steps include:

Boc Protection : React the indoline amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to introduce the Boc group .

Carboxylation : Oxidize the indoline moiety at the 2-position using reagents like potassium permanganate or perform a Friedel-Crafts acylation under controlled conditions .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization or HPLC for enantiomeric purity .

- Critical Parameters : Reaction temperature (0–25°C), solvent choice (e.g., DCM for Boc protection), and stoichiometric control to minimize side reactions.

Q. How is the compound characterized after synthesis?

- Methodological Answer : A combination of analytical techniques ensures structural confirmation and purity:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify Boc group integration and indoline ring protons .

- HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : For absolute stereochemistry determination using SHELXL software .

Q. What precautions are necessary when handling this compound?

- Methodological Answer : Based on safety data sheets (SDS) of structurally similar Boc-protected compounds:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidine) during key steps to enhance stereoselectivity .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal complexes to resolve racemic mixtures .

- Analytical Monitoring : Track enantiomeric ratios in real-time using circular dichroism (CD) or chiral HPLC .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian software) to confirm assignments .

- Crystallographic Validation : Solve single-crystal structures to unambiguously confirm stereochemistry and resolve NMR ambiguities .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to simplify complex splitting patterns in NMR .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Peptide Mimetics : The Boc-protected indoline scaffold serves as a rigid proline analog in peptide-based drug design, enhancing metabolic stability .

- Kinase Inhibitors : Functionalize the carboxylic acid group to target ATP-binding pockets in kinases (e.g., JAK/STAT pathways) .

- Prodrug Development : Hydrolyze the Boc group in vivo to release active indoline-2-carboxylic acid moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.